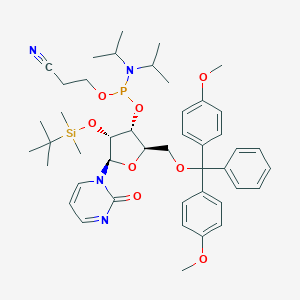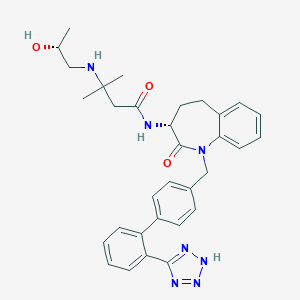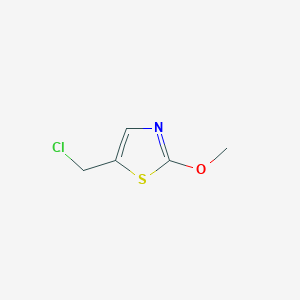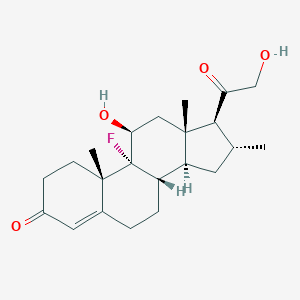
Zebularina CEP
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Zebularine has a wide range of applications in scientific research:
Chemistry: Used as a tool to study DNA methylation and its effects on gene expression.
Biology: Employed in epigenetic studies to understand the regulation of gene activity.
Industry: Utilized in the development of epigenetic drugs and diagnostic tools.
Mecanismo De Acción
Target of Action
Zebularine CEP, also known as 2/‘-O-T-BUTYLDIMETHYLSILYL-3/’-O-[(DIISOPROPYLAMINO)(2-CYANOETHOXY)PHOSPHINO]-5/‘-O-(4,4/’-DIMETHOXY, primarily targets cytidine deaminase . This enzyme plays a crucial role in the metabolism of cytidine, a nucleoside molecule that is integral to the structure of DNA .
Mode of Action
Zebularine CEP acts as a transition state analog inhibitor of cytidine deaminase . It binds to the active site of the enzyme as covalent hydrates . This binding inhibits the enzyme’s activity, thereby affecting the metabolism of cytidine . Additionally, Zebularine CEP has been shown to inhibit DNA methylation , a process that regulates gene expression .
Biochemical Pathways
The primary biochemical pathway affected by Zebularine CEP is the DNA methylation pathway . By inhibiting DNA methylation, Zebularine CEP can alter gene expression patterns . It has been suggested that Zebularine CEP induces DNA-protein crosslinks (DPCs) of MET1 and zebularine-containing DNA . This could potentially affect various downstream cellular processes.
Result of Action
The inhibition of DNA methylation by Zebularine CEP can lead to changes in gene expression. This can have various molecular and cellular effects, including the inhibition of tumor growth . In fact, Zebularine CEP has been shown to display anti-tumor properties both in vitro and in vivo .
Análisis Bioquímico
Biochemical Properties
Zebularine CEP acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates . It is also known to inhibit DNA methylation, a process that involves the addition of a methyl group to the DNA molecule, which can significantly affect gene expression .
Cellular Effects
Zebularine CEP has been shown to have various effects on cells. For instance, it has been found to protect against blood-brain-barrier (BBB) disruption in ischemic stroke (IS) models by increasing the expression of zona occludens-1 (ZO-1) and vascular endothelial (VE)-cadherin . It also demonstrated growth-inhibitory effects in cancer cells, occurring in parallel with its DNA demethylating action .
Molecular Mechanism
The molecular mechanism of Zebularine CEP involves the formation of a covalent bond with DNA methyltransferases, leading to their inactivation . This results in a decrease in DNA methylation at selected loci, including a CACTA DNA transposon and a small region upstream from the UFGT gene, coding for the UDP glucose:flavonoid-3-O-glucosyltransferase .
Temporal Effects in Laboratory Settings
In laboratory settings, Zebularine CEP has been shown to have long-term effects. For instance, in a mouse model of radiation-induced lymphomagenesis, 40% of Zebularine CEP-treated animals were still alive after 1 year . Moreover, Zebularine CEP treatment led to increased levels of interferon response in a cyclic guanosine monophosphate-AMP (cGAMP) synthase (cGAS)- and stimulator of interferon genes (STING)-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of Zebularine CEP have been shown to vary with different dosages. For example, in a study on ear pinna wound closure in mice, Zebularine CEP treatment resulted in improved ear hole repair .
Metabolic Pathways
Zebularine CEP is involved in the metabolic pathway of DNA methylation, where it acts as an inhibitor of DNA methyltransferases . This results in a decrease in DNA methylation, thereby affecting gene expression .
Subcellular Localization
Given its role as a DNA methyltransferase inhibitor, it is likely that it localizes to the nucleus where DNA methylation occurs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zebularine can be synthesized through the condensation of 2-pyrimidinone with ribose derivatives. The reaction typically involves the use of acidic catalysts to facilitate the formation of the glycosidic bond . The process requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of zebularine involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes purification steps such as crystallization and chromatography to obtain zebularine in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Zebularine undergoes various chemical reactions, including:
Oxidation: Zebularine can be oxidized to form reactive intermediates that interact with DNA.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Nucleophiles: Ammonia and amines are typical nucleophiles in substitution reactions.
Major Products: The major products formed from these reactions include modified nucleosides and DNA adducts, which are crucial for studying DNA methylation and gene expression .
Comparación Con Compuestos Similares
- 5-Azacytidine
- 2-Deoxy-5-azacytidine
Comparison: Zebularine is unique due to its chemical stability and lower toxicity compared to other DNA methylation inhibitors like 5-azacytidine and 2-deoxy-5-azacytidine . While all three compounds inhibit DNA methylation, zebularine’s stability makes it more suitable for long-term studies and therapeutic applications .
Propiedades
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O8PSi/c1-32(2)49(33(3)4)58(54-30-15-27-46)56-40-39(55-42(48-29-16-28-47-43(48)50)41(40)57-59(10,11)44(5,6)7)31-53-45(34-17-13-12-14-18-34,35-19-23-37(51-8)24-20-35)36-21-25-38(52-9)26-22-36/h12-14,16-26,28-29,32-33,39-42H,15,30-31H2,1-11H3/t39-,40-,41-,42-,58?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUDLVPTCOPGMZ-MGVQLQBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O8PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B121270.png)
![9,10-Dihydrobenzo[a]pyrene](/img/structure/B121272.png)


![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)

![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)







